

Infrared (IR) spectroscopy analysis of Dihydrolinalool functional groups

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Compound of Interest

Compound Name: Dihydrolinalool

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An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of **Dihydrolinalool** Functional Groups

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, a spectrum is produced that reveals the vibrational frequencies of its chemical bonds. This guide provides a detailed analysis of the functional groups present in **dihydrolinalool** (3,7-dimethyloct-6-en-3-ol) using IR spectroscopy. **Dihydrolinalool** is a tertiary alcohol and a monoterpene, and its structure contains key functional groups that give rise to a characteristic IR spectrum. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and apply IR spectroscopy for the characterization of similar molecules.

Functional Group Analysis of Dihydrolinalool

The primary functional groups in **dihydrolinalool** that are identifiable through IR spectroscopy are the hydroxyl group (-OH), aliphatic carbon-hydrogen bonds (sp^3 C-H), vinylic carbon-hydrogen bonds (sp^2 C-H), and the carbon-carbon double bond (C=C).

- **Hydroxyl Group (-OH):** The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. Due to intermolecular hydrogen bonding, this absorption appears as a strong and broad band, typically in the $3200\text{--}3550\text{ cm}^{-1}$ range.^{[1][2][3][4][5]} The broadness of this peak is a key indicator of hydrogen bonding. In a very dilute solution with a non-polar

solvent, a sharp, weaker peak for the "free" non-hydrogen-bonded O-H stretch may be observed around 3584-3700 cm^{-1} .

- Carbon-Oxygen (C-O) Bond: The stretching vibration of the C-O bond in alcohols results in a strong absorption band in the fingerprint region, between 1000 and 1260 cm^{-1} . The exact position of this peak can help differentiate between primary, secondary, and tertiary alcohols. For tertiary alcohols like **dihydrolinalool**, the C-O stretch is expected to appear in the 1100-1200 cm^{-1} range.
- Carbon-Hydrogen (C-H) Bonds: **Dihydrolinalool** contains both sp^3 -hybridized (alkane) and sp^2 -hybridized (alkene) carbon atoms, leading to distinct C-H stretching absorptions.
 - sp^3 C-H Stretch: Absorptions from the methyl ($-\text{CH}_3$) and methylene ($-\text{CH}_2$) groups occur in the 2850-3000 cm^{-1} region. Most organic compounds exhibit these peaks.
 - sp^2 C-H Stretch: The C-H bond of the alkene functional group gives rise to a stretching vibration at a slightly higher frequency, typically just above 3000 cm^{-1} , in the 3000-3100 cm^{-1} range.
- Carbon-Carbon Double Bond (C=C): The C=C stretching vibration of the alkene group is found in the 1600-1680 cm^{-1} region. The intensity of this peak can be variable and is often weak for symmetrically substituted alkenes.
- C-H Bending Vibrations: In the fingerprint region, C-H bending (scissoring, rocking, and wagging) vibrations also occur. Methyl and methylene bending can be observed between 1350 and 1470 cm^{-1} .

Quantitative Data Summary

The expected IR absorption frequencies for the functional groups in **dihydrolinalool** are summarized in the table below.

Functional Group	Vibration Type	Characteristic Absorption Range (cm ⁻¹)	Intensity
Hydroxyl (-OH)	O-H Stretch (Hydrogen-Bonded)	3200 - 3550	Strong, Broad
Hydroxyl (-OH)	O-H Stretch (Free)	3584 - 3700	Medium, Sharp
Tertiary Alcohol	C-O Stretch	1100 - 1200	Strong
Alkene (=C-H)	C-H Stretch	3000 - 3100	Medium
Alkane (-C-H)	C-H Stretch	2850 - 3000	Strong
Alkene (C=C)	C=C Stretch	1600 - 1680	Weak to Medium
Alkane (-CH ₂ , -CH ₃)	C-H Bend	1350 - 1470	Medium

Experimental Protocol: Obtaining an IR Spectrum of Liquid Dihydrolinalool

This protocol describes the "neat" sample preparation method using salt plates, a common and straightforward technique for analyzing pure liquid samples.

Materials:

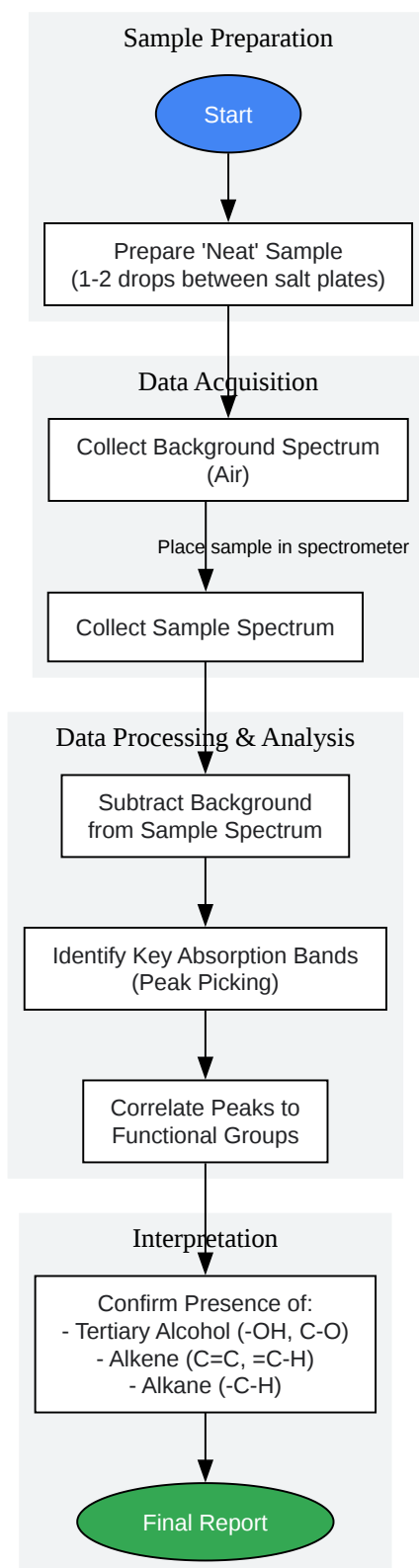
- FTIR Spectrometer
- **Dihydrolinalool** sample
- Two polished salt plates (e.g., NaCl or KBr)
- Pasteur pipette
- Kimwipes
- Solvent for cleaning (e.g., isopropanol or pentane)
- Desiccator for storing salt plates

Procedure:

- **Instrument Preparation:** Ensure the FTIR spectrometer's sample compartment is clean and unobstructed. Run a background spectrum of the ambient air, which the instrument will automatically subtract from the sample spectrum.
- **Handling Salt Plates:** Remove two salt plates from the desiccator. Handle them only by the edges to avoid transferring moisture and oils from your fingers onto the polished faces.
- **Sample Application:** Using a clean Pasteur pipette, place one to two drops of the neat **dihydrolinalool** sample onto the center of one salt plate.
- **Creating the Sample "Sandwich":** Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid applying excessive pressure that could damage the plates.
- **Placing the Sample in the Spectrometer:** Carefully place the salt plate "sandwich" into the sample holder in the spectrometer's sample compartment.
- **Acquiring the Spectrum:** Close the sample compartment and initiate the scan according to the instrument's software instructions. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- **Data Analysis:** Once the scan is complete, the resulting spectrum will be displayed. Use the software tools to label the significant peaks and determine their exact wavenumbers.
- **Cleaning:** After analysis, disassemble the salt plates. Clean them immediately by wiping with a Kimwipe dampened with a non-aqueous solvent like isopropanol, followed by a non-polar solvent like pentane to remove all traces of the sample. Return the clean, dry plates to the desiccator for storage.

Visualizations

The logical workflow for the IR spectroscopy analysis of **dihydrolinalool** is illustrated below.



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Caption: Workflow for IR Spectroscopy Analysis of **Dihydrolinalool**.

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